molecular formula C13H20N2O2S B14402352 N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 88572-18-3

N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14402352
CAS No.: 88572-18-3
M. Wt: 268.38 g/mol
InChI Key: YTPMXIQWRFIFOR-UHFFFAOYSA-N
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Description

N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with an appropriate aldehyde or ketone can yield the desired thiazole derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring. What sets this compound apart is its unique substitution pattern, which can lead to different biological activities and applications.

Properties

CAS No.

88572-18-3

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

N-[4-(2-ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H20N2O2S/c1-4-13(3)7-10(5-6-17-13)11-8-18-12(15-11)14-9(2)16/h8,10H,4-7H2,1-3H3,(H,14,15,16)

InChI Key

YTPMXIQWRFIFOR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)C2=CSC(=N2)NC(=O)C)C

Origin of Product

United States

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